molecular formula C11H18O3 B13214255 Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13214255
M. Wt: 198.26 g/mol
InChI Key: QOQXQQSTGYFYQI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate (CAS: 1697809-56-5) is a spirocyclic ester characterized by a unique 1-oxaspiro[2.3]hexane framework. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The structure combines a bicyclic spiro system with a methyl group at position 5, a propan-2-yl (isopropyl) group at position 2, and a methyl ester moiety. This compound’s spiro architecture imparts distinct steric and electronic properties, making it relevant in synthetic organic chemistry and materials science.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-methyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7(2)11(9(12)13-4)10(14-11)5-8(3)6-10/h7-8H,5-6H2,1-4H3

InChI Key

QOQXQQSTGYFYQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the spirocyclic ring system. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, leveraging the efficiency and selectivity of photoredox catalysis. The use of continuous flow reactors can enhance the scalability and safety of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating biological pathways and enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate C₈H₁₂O₃ 156.18 5-methyl, 2-propan-2-yl, 2-methyl ester 1697809-56-5
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate C₈H₁₂O₃ 156.18 5-hydroxyl, 2-methyl ester 131438670
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Linear pentanoic acid with hydroxyl and tert-butoxycarbonylamino groups 85535-47-3

Key Observations :

  • The primary structural distinction lies in the substituents on the spiro core.
  • The tert-butoxycarbonylamino-substituted pentanoic acid (CAS: 85535-47-3) represents a linear analog with a larger molecular weight and distinct functional groups, including an amide linkage .

Physicochemical Properties

While boiling points and melting points are unavailable for the target compound , its hydroxyl analog (CID 131438670) is predicted to exhibit higher solubility in polar solvents due to the hydroxyl group’s hydrogen-bonding capacity. The tert-butoxycarbonylamino derivative (CAS: 85535-47-3) may display lower volatility owing to its extended carbon chain and amide group .

Crystallographic and Intermolecular Interactions

Crystallinity data are unavailable for the target compound, but analogous spiro systems (e.g., bicyclic β-lactams in PF 43(1)) exhibit defined crystallinity due to rigid frameworks . Hydrogen-bonding patterns in hydroxylated analogs (e.g., CID 131438670) could resemble Etter’s graph-set analysis, favoring dimeric or chain motifs .

Biological Activity

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, a compound with the CAS number 1694931-63-9, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C8H14O3C_8H_{14}O_3, with a molecular weight of approximately 158.18 g/mol. The compound features a spirocyclic structure, which is often associated with unique biological activities due to its conformational flexibility.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of spirocyclic compounds, including this compound. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Ascorbic Acid50
Curcumin30

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Preliminary results suggest that it exhibits significant antibacterial activity.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the spirocyclic structure may interact with cellular targets involved in oxidative stress and inflammation pathways.

Case Studies

  • Case Study on Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
    • Methodology : Cells were treated with varying concentrations of the compound, and ROS levels were measured using fluorescence assays.
    • Results : A concentration-dependent decrease in ROS was observed, with an IC50 value indicating effective antioxidant capacity.
  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion and broth microdilution methods were employed to determine the MIC.
    • Results : The compound showed promising results, particularly against Staphylococcus aureus, indicating potential for development into an antimicrobial agent.

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